MC2392 -

MC2392

Catalog Number: EVT-255939
CAS Number:
Molecular Formula: C26H34N2O
Molecular Weight: 390.56096
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MC2392 is a potent and selective HDAC inhibitors. MC2392 induces changes in H3 acetylation at a small subset of PML-RARα binding sites. RNA-seq reveals that MC2392 alters expression of a number of stress-responsive and apoptotic genes. Concordantly, MC2392 induced rapid and massive, caspase 8-dependent cell death accompanied by RIP1 induction and ROS production. Solid and leukemic tumors are not affected by MC2392, but expression of PML-RARalpha conveys efficient MC2392-induced cell death. MC2392 binds to the RARalpha moiety and selectively inhibits the HDACs resident in the repressive complex responsible for the transcriptional impairment in APLs ( Cancer Res. 2014 Feb 24. [Epub ahead of print])
Source

The synthesis of MC2392 has been documented in various studies, highlighting its development as part of research focused on improving treatment outcomes for acute promyelocytic leukemia. The compound was synthesized through a series of chemical reactions that integrate components known for their individual efficacy against cancer .

Classification

MC2392 is classified as a hybrid compound due to its dual functionality—acting both as a retinoid and an HDAC inhibitor. This classification places it within the broader categories of anticancer agents and epigenetic modulators, which are increasingly recognized for their potential in cancer therapy .

Synthesis Analysis

The synthesis of MC2392 involves several key steps that integrate various chemical transformations. The process begins with the preparation of N-(2-, 3-, 4-aminophenyl)retinamides, which are then subjected to specific reactions to yield the final compound.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with readily available retinoid derivatives and hydroxamic acids.
  2. Reactions: Key reactions include:
    • Formation of Hydroxamate: The initial step involves converting carboxylic acids into hydroxamates using reagents such as ethyl chloroformate and triethylamine.
    • Coupling Reaction: The coupling of the retinoid moiety with the hydroxamate is facilitated by activating agents like benzotriazol-1-yl-oxy-tris(dimethylamino)-phosphonium hexafluorophosphate.
    • Purification: The final product is purified through various chromatographic techniques to ensure the desired purity and yield .
Molecular Structure Analysis

MC2392 features a complex molecular structure that reflects its hybrid nature.

Structure and Data

  • Molecular Formula: The exact molecular formula is not explicitly provided in the search results but can be inferred based on its components.
  • 3D Structure: Computational modeling may provide insights into its three-dimensional conformation, crucial for understanding its interaction with biological targets.
  • Key Functional Groups: The presence of hydroxamate groups contributes to its HDAC inhibitory activity, while the retinoid component is responsible for its interaction with retinoic acid receptors .
Chemical Reactions Analysis

MC2392 undergoes several chemical reactions upon administration, primarily targeting histone deacetylases within cancer cells.

Reactions and Technical Details

  • HDAC Inhibition: MC2392 selectively inhibits class I HDACs, leading to increased acetylation of histones at specific gene loci associated with apoptosis.
  • Cellular Response: Upon treatment, MC2392 triggers caspase-dependent pathways resulting in programmed cell death. This response is characterized by reactive oxygen species production and the activation of necroptotic pathways in resistant cell lines .
Mechanism of Action

The mechanism by which MC2392 exerts its effects involves multiple cellular pathways.

Process and Data

  1. Targeting PML-RARα: MC2392 binds to the retinoic acid receptor alpha, disrupting the repressive complexes formed by PML-RARα.
  2. Induction of Apoptosis: By inhibiting HDACs, it alters gene expression profiles that favor apoptotic pathways over survival signals.
  3. Context-Dependent Effects: The efficacy of MC2392 is notably context-dependent; it selectively targets cells expressing PML-RARα while having minimal effects on non-cancerous cells .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of MC2392 is essential for its application in therapeutic settings.

Physical Properties

  • Solubility: MC2392 is soluble in dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: Stability studies indicate that it maintains activity under physiological conditions relevant for therapeutic use.

Chemical Properties

  • Reactivity: As a hydroxamate, MC2392 exhibits reactivity towards zinc-dependent enzymes like HDACs.
  • Spectroscopic Data: Characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirms its identity and purity .
Applications

MC2392 holds significant promise in scientific research and clinical applications.

Scientific Uses

  1. Cancer Therapy: Primarily explored for treating acute promyelocytic leukemia by inducing selective apoptosis in malignant cells.
  2. Epigenetic Research: Serves as a tool for studying the role of histone modifications in gene expression regulation.
  3. Combination Therapies: Potentially used in conjunction with other agents to enhance therapeutic efficacy against various cancers .
Introduction to MC2392 in Contemporary Research

Historical Context and Discovery Trajectory of MC2392

MC2392 emerged from innovative efforts to overcome limitations of conventional cancer therapies. Developed in 2014, this hybrid molecule strategically combines all-trans retinoic acid (ATRA)—a cornerstone in acute promyelocytic leukemia (APL) treatment—with the 2-aminoanilide tail of the histone deacetylase inhibitor (HDACi) MS-275. The design rationale leveraged the physical proximity of retinoid and HDAC-binding proteins within the PML-RARα oncogenic complex, unique to APL. By tethering these pharmacophores, researchers aimed to achieve context-selective targeting absent in standalone HDAC inhibitors or retinoids [1] [3]. Initial biochemical characterization revealed MC2392 possessed weak ATRA-like activity and negligible classical HDAC inhibition, distinguishing it from non-selective epigenetic modulators [1].

Table 1: Key Developmental Milestones of MC2392

YearEventSignificance
2014First synthesis & characterizationHybrid retinoid-HDACi structure validated; selective mechanism proposed [1]
2014In vitro & in vivo APL models testedDemonstrated caspase-8-dependent apoptosis in PML-RARα-positive cells [1]
2015+Commercial availability (research-only)Enabled broader mechanistic studies [3]

Academic Significance in Modern Chemical and Biomedical Research

MC2392’s significance lies in its proof-of-concept for precision epigenetic therapy. Unlike pan-HDAC inhibitors (e.g., vorinostat), which disrupt global acetylation, MC2392 selectively inhibits HDACs resident in the PML-RARα repressive complex. Genome-wide epigenetic analyses (ChIP-Seq) in APL-derived NB4 cells showed H3K9K14ac hyperacetylation changes at only a subset of PML-RARα-binding sites (e.g., near the TGM2 gene), confirming spatial specificity [1] [4]. RNA sequencing further revealed altered expression of stress-response (RIP1) and apoptosis genes (caspase-8), triggering rapid ROS production and caspase-8-dependent death. Critically, MC2392 spared non-APL cancer cells, underscoring its dependence on the PML-RARα oncoprotein for activity [1] [3].

Its chemical structure—(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide—enables dual engagement of RARα and HDAC surfaces within the oncogenic complex, making it a template for future hybrid drugs [3].

Table 2: Comparative Mechanism of MC2392 vs. Classical Agents

AgentPrimary TargetEpigenetic SelectivityAPL-Specific Killing
MC2392PML-RARα/HDAC complexHigh (context-specific)Yes [1]
ATRARARαNonePartial
MS-275 (HDACi)Pan-HDACLow (global)No

Knowledge Gaps and Unresolved Theoretical Debates

Despite its promise, MC2392 faces unresolved questions:

  • Resistance Mechanisms: While MC2392 overcomes ATRA resistance in some APL models [1], its efficacy against PML-RARα mutants (e.g., dominant-negative mutants) remains untested. Resistance pathways akin to those seen with ATRA (e.g., mutated RARα ligand-binding domains) may limit utility [1].
  • In Vivo Efficacy & Pharmacokinetics: No in vivo data has been published beyond initial xenograft observations. Stability, bioavailability, and metabolism of MC2392 are uncharacterized, hindering clinical translation [3].
  • Broader Applicability: MC2392’s strict dependence on PML-RARα questions its utility in other cancers. Whether similar hybrids could target fusion oncoproteins in non-APL malignancies (e.g., AML1-ETO in AML) is speculative [1] [3].
  • Transcriptomic Complexity: RNA-seq identified altered stress/apoptosis genes, but the master regulators coordinating this response are unknown. Debates persist on whether cell death is primarily driven by caspase-8 activation, ROS, or mitochondrial permeability shifts [1].

Ongoing research focuses on structural optimization (e.g., improved pharmacokinetics) and combinatorial regimens (e.g., with oxidative stress inducers) to address these gaps [3].

Properties

Product Name

MC2392

Molecular Formula

C26H34N2O

Molecular Weight

390.56096

Synonyms

MC-2392; MC2392; MC 2392.;(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.